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This guide provides a detailed analysis of the spectroscopic data for

diisopropyldimethoxysilane (CAS No: 18230-61-0), a versatile organosilane compound. A

thorough understanding of its spectral characteristics is crucial for its application in various

fields, including materials science and as a donor compound in polymerization processes. This

document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, providing both foundational knowledge and practical insights

for professionals in the field.

Molecular Structure and Spectroscopic Overview
Diisopropyldimethoxysilane possesses a central silicon atom bonded to two isopropyl groups

and two methoxy groups. This structure gives rise to distinct signals in its NMR and IR spectra,

which are invaluable for its characterization and quality control.

Caption: Molecular structure of Diisopropyldimethoxysilane.

¹H NMR Spectroscopy (Predicted)
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Due to the limited availability of experimental spectra in public databases, the following ¹H NMR

data is predicted based on established chemical shift principles and data from analogous

organosilane compounds. The prediction provides a reliable framework for the interpretation of

experimentally acquired spectra.

The ¹H NMR spectrum of diisopropyldimethoxysilane is expected to show two distinct sets of

signals corresponding to the protons of the isopropyl and methoxy groups.

Proton Type

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

Isopropyl -CH ~1.1 - 1.3 Septet 2H ~7.0

Isopropyl -CH₃ ~1.0 - 1.2 Doublet 12H ~7.0

Methoxy -OCH₃ ~3.5 - 3.6 Singlet 6H N/A

Interpretation:

Isopropyl Protons: The methine (-CH) protons of the two isopropyl groups are chemically

equivalent and are expected to appear as a septet due to coupling with the six neighboring

methyl (-CH₃) protons on each isopropyl group. The twelve methyl protons are also

equivalent and will appear as a doublet due to coupling with the single methine proton. The

typical ³J(H,H) coupling constant for such an arrangement is approximately 7.0 Hz. The

chemical shifts for protons on carbons attached to a silicon atom are generally found in the

upfield region of the spectrum.

Methoxy Protons: The six protons of the two methoxy groups are chemically equivalent and

are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

The electronegative oxygen atom causes a downfield shift compared to the isopropyl

protons, with an expected chemical shift in the range of 3.5-3.6 ppm.

¹³C NMR Spectroscopy
While a publicly accessible, detailed experimental ¹³C NMR spectrum for

diisopropyldimethoxysilane is not readily available, data from chemical databases indicate
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the presence of three distinct carbon signals, corresponding to the three unique carbon

environments in the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm)

Isopropyl -CH ~15 - 20

Isopropyl -CH₃ ~18 - 23

Methoxy -OCH₃ ~50 - 55

Interpretation:

Isopropyl Carbons: The methine (-CH) and methyl (-CH₃) carbons of the isopropyl groups

are expected to resonate in the upfield region of the spectrum, typical for sp³ hybridized

carbons in organosilanes.

Methoxy Carbon: The carbon of the methoxy group will be shifted downfield due to the

deshielding effect of the adjacent oxygen atom.

Infrared (IR) Spectroscopy
The IR spectrum of diisopropyldimethoxysilane is characterized by absorptions

corresponding to the various bond vibrations within the molecule. The following data is based

on the analysis of a film prepared from a diisopropyldimethoxysilane precursor and is

consistent with the expected vibrational modes for this compound.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2970 - 2870
C-H stretch (isopropyl and

methoxy)
Strong

1470 C-H bend (isopropyl) Medium

1385, 1365 C-H bend (gem-dimethyl split) Medium

1190 Si-O-C stretch Strong

1090 Si-O-C stretch Strong

880 Si-C stretch Medium

Interpretation:

C-H Vibrations: The strong absorption band in the 2970-2870 cm⁻¹ region is characteristic of

the C-H stretching vibrations of the aliphatic isopropyl and methoxy groups. The bands

around 1470 cm⁻¹ and the characteristic doublet at approximately 1385 and 1365 cm⁻¹ are

due to the bending vibrations of the isopropyl groups, with the doublet being a hallmark of

the gem-dimethyl structure.

Si-O-C Vibrations: The strong absorptions around 1190 cm⁻¹ and 1090 cm⁻¹ are attributed to

the asymmetric and symmetric stretching vibrations of the Si-O-C linkage, respectively.

These are typically prominent features in the spectra of alkoxysilanes.

Si-C Vibrations: The absorption in the region of 880 cm⁻¹ is characteristic of the Si-C

stretching vibration.

Experimental Protocols
To obtain high-quality spectroscopic data for diisopropyldimethoxysilane, the following

experimental procedures are recommended:

NMR Spectroscopy
Sample Preparation: Prepare a solution of diisopropyldimethoxysilane in a deuterated

solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.
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The use of a deuterated solvent is critical to avoid large solvent signals that would obscure

the analyte signals.

Instrument Parameters (¹H NMR):

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal

dispersion.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is suitable.

Acquisition Time: 2-3 seconds to ensure good resolution.

Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons.

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

Instrument Parameters (¹³C NMR):

Spectrometer: A spectrometer with a carbon-observe probe.

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') to

simplify the spectrum and improve signal-to-noise.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 128 or more) will be required due to the

low natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy
Sample Preparation: For a liquid sample like diisopropyldimethoxysilane, the simplest

method is to place a drop of the neat liquid between two KBr or NaCl plates to form a thin
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film.

Instrument Parameters (FTIR):

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

Number of Scans: Co-add 16-32 scans to obtain a good signal-to-noise ratio.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,

record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Conclusion
This technical guide has provided a comprehensive overview of the NMR and IR spectroscopic

data for diisopropyldimethoxysilane. While experimental data for this specific compound is

not widely available in the public domain, the predicted ¹H NMR data and the analysis of the

available IR spectrum provide a solid foundation for its characterization. The detailed

interpretations and experimental protocols presented herein are intended to be a valuable

resource for scientists and researchers working with this important organosilane.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Diisopropyldimethoxysilane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091332#spectroscopic-data-for-
diisopropyldimethoxysilane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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